molecular formula C19H18N4O2S2 B2887056 N-(6-((2-((2,5-dimethylphenyl)amino)-2-oxoethyl)thio)pyridazin-3-yl)thiophene-2-carboxamide CAS No. 1021026-64-1

N-(6-((2-((2,5-dimethylphenyl)amino)-2-oxoethyl)thio)pyridazin-3-yl)thiophene-2-carboxamide

Cat. No. B2887056
CAS RN: 1021026-64-1
M. Wt: 398.5
InChI Key: SPEIQGPUJBBOGY-UHFFFAOYSA-N
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Description

N-(6-((2-((2,5-dimethylphenyl)amino)-2-oxoethyl)thio)pyridazin-3-yl)thiophene-2-carboxamide is a useful research compound. Its molecular formula is C19H18N4O2S2 and its molecular weight is 398.5. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Biological Activity of Novel Arylazothiazole Disperse Dyes

This study involves the synthesis of novel heterocyclic aryl monoazo organic compounds, including compounds similar to the queried chemical. These compounds demonstrated high efficiency in antioxidant, antitumor, and antimicrobial activities, and were applied for dyeing polyester fabrics, indicating their potential use in sterile or biologically active fabrics (Khalifa et al., 2015).

Synthesis of Nitrothiophenes as Radiosensitizers and Cytotoxins

This research synthesized a series of nitrothiophenes, showing their potential as radiosensitizers for hypoxic mammalian cells and bioreductively activated cytotoxins (Threadgill et al., 1991).

Scalable Synthesis of VEGFR Inhibitor AG-28262

This paper discusses the scalable synthesis of a compound structurally related to the queried chemical, highlighting its potential for large-scale manufacture and application in medical contexts, particularly as a VEGFR inhibitor (Scott et al., 2006).

Novel Synthesis Techniques for Tetrasubstituted Thiophenes

The study presents a novel, efficient synthesis technique for dimethyl 3-amino-5-(2-oxo-2-arylethyl)thiophene-2,4-dicarboxylates, related to the queried chemical. This highlights innovative methods in chemical synthesis, particularly for compounds with potential applications in various fields (Sahu et al., 2015).

Synthesis of Novel 7-Aminofuro and Aminothieno Pyridazinones

This research reports the synthesis of novel compounds, including 7-aminofuro and 7-aminothieno pyridazinones, starting from related chemical structures. The synthesis process and potential applications of these compounds are discussed (Koza et al., 2013).

Synthesis, Molecular Docking and In Vitro Screening of Novel Pyridine Derivatives

This paper focuses on the synthesis of novel pyridine derivatives, which have been evaluated for antimicrobial and antioxidant activity. It also includes molecular docking screenings, indicating their potential pharmaceutical applications (Flefel et al., 2018).

Synthesis of Rigid-Rod Polyamides and Polyimides

The synthesis and characterization of rigid-rod polyamides and polyimides derived from compounds including thiophene-2-carboxamides are discussed. These materials show promise for applications requiring thermal stability and mechanical strength (Spiliopoulos et al., 1998).

properties

IUPAC Name

N-[6-[2-(2,5-dimethylanilino)-2-oxoethyl]sulfanylpyridazin-3-yl]thiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N4O2S2/c1-12-5-6-13(2)14(10-12)20-17(24)11-27-18-8-7-16(22-23-18)21-19(25)15-4-3-9-26-15/h3-10H,11H2,1-2H3,(H,20,24)(H,21,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SPEIQGPUJBBOGY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)NC(=O)CSC2=NN=C(C=C2)NC(=O)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N4O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(6-((2-((2,5-dimethylphenyl)amino)-2-oxoethyl)thio)pyridazin-3-yl)thiophene-2-carboxamide

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